molecular formula C22H16F4N4O2S B1662965 RD162 CAS No. 915087-27-3

RD162

Cat. No.: B1662965
CAS No.: 915087-27-3
M. Wt: 476.4 g/mol
InChI Key: JPQFGMYHKSKKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RD162 is a second-generation nonsteroidal antiandrogen developed for the treatment of prostate cancer. It acts as a potent and selective silent antagonist of the androgen receptor. The compound is a di aryl thio hydantoin derivative and is closely related to enzalutamide and apalutamide .

Preparation Methods

RD162 is synthesized through a series of chemical reactions involving the formation of a di aryl thio hydantoin structureThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

RD162 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols and other reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups on the benzamide ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents.

Scientific Research Applications

Pharmacokinetic Profile

  • Bioavailability : Approximately 50% after oral administration.
  • Half-life : About 30 hours.
  • Effective Concentration : Plasma concentrations exceeding 23 µM after a 20 mg/kg dose, significantly above the threshold needed to block AR activity (1-10 µM) .

Efficacy in Preclinical Models

RD162 has shown remarkable anti-tumor efficacy in several studies:

  • In LNCaP/AR xenograft models, this compound treatment resulted in tumor regression in 11 out of 12 cases, whereas tumors in control groups increased in size by 2-20 fold .
  • The median time to tumor progression was significantly longer for this compound-treated mice (186 days) compared to those treated with bicalutamide (35 days) .

Study 1: Phase 1/2 Trials

A multi-center study evaluated this compound alongside MDV3100 in patients with advanced CRPC. The results indicated that both compounds effectively lowered prostate-specific antigen (PSA) levels, a key marker for tumor growth. Notably, 43% of patients experienced a reduction in PSA levels by more than half .

Study 2: Mechanistic Insights

Research conducted at UCLA demonstrated that this compound inhibits AR function by preventing its nuclear translocation. This mechanism was validated through in vivo imaging studies using an AR-driven PSA-luciferase reporter gene . The study concluded that this compound's potency is not solely due to binding affinity but also its ability to disrupt AR activity downstream.

Comparative Analysis of this compound and Other Antiandrogens

CompoundBinding AffinityBioavailabilityHalf-lifeTumor Regression Efficacy
This compoundComparable to bicalutamide but more effective in vivo~50%~30 hoursHigh (11/12 tumors regressed)
MDV3100Higher than bicalutamide~60%~8 hoursModerate
BicalutamideModerate~80%~6 hoursVariable

Mechanism of Action

RD162 exerts its effects by binding to the androgen receptor with high affinity, preventing the receptor from interacting with its natural ligand, dihydrotestosterone. This inhibition reduces the efficiency of nuclear translocation of the androgen receptor, impairs DNA binding to androgen response elements, and disrupts the recruitment of coactivators. As a result, this compound effectively blocks androgen receptor-mediated gene transcription and inhibits the growth of androgen-dependent prostate cancer cells .

Comparison with Similar Compounds

RD162 is closely related to enzalutamide and apalutamide, both of which are also second-generation nonsteroidal antiandrogens. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties:

    Enzalutamide: Similar to this compound, enzalutamide binds to the androgen receptor with high affinity and inhibits its activity.

    Apalutamide: Apalutamide is structurally similar to this compound, with the main difference being the replacement of a carbon atom in one of the phenyl rings with a nitrogen atom.

    Bicalutamide: A first-generation nonsteroidal antiandrogen, bicalutamide has lower affinity for the androgen receptor compared to this compound and enzalutamide.

This compound and its analogs represent significant advancements in the treatment of prostate cancer, offering improved efficacy and reduced side effects compared to earlier therapies.

Biological Activity

RD162 is a diarylthiohydantoin compound that has emerged as a second-generation antiandrogen, primarily investigated for its efficacy in treating castration-resistant prostate cancer (CRPC). This article synthesizes research findings on the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and therapeutic potential.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits significant bioavailability and a favorable half-life. Following oral administration of a 20 mg/kg dose in murine models, this compound demonstrated approximately 50% bioavailability with a serum half-life of around 30 hours . The trough concentration after 24 hours was about 23 µM , exceeding the concentrations required to inhibit androgen receptor (AR) activity (1-10 µM) observed in vitro studies .

Parameter Value
Bioavailability~50%
Serum Half-Life~30 hours
Trough Concentration (24h)~23 µM
Effective Inhibition Range1-10 µM

Pharmacodynamics

This compound's biological activity is primarily mediated through the inhibition of AR signaling. In vivo studies utilizing LNCaP/AR xenografts in castrated male mice revealed that treatment with this compound resulted in a significant reduction in luciferase activity, indicating decreased AR transcriptional function. Specifically, daily administration of 10 mg/kg for five days led to substantial reductions in tumor cell proliferation as measured by Ki-67 staining .

Dose-Response Relationship

The antitumor efficacy of this compound was found to be dose-dependent:

  • 0.1 mg/kg/day: Minimal effect on tumor growth.
  • 1 mg/kg/day: Some tumor regressions observed.
  • 10 mg/kg/day: Significant reduction in AR transcriptional activity and tumor cell proliferation.

The mechanism underlying this compound's effectiveness appears to be its ability to inhibit AR activity rather than through off-target effects. Evidence supporting this includes:

  • Dose-dependent antitumor responses correlating with reductions in AR transcriptional activity.
  • Lack of impact on AR-negative DU145 prostate cancer xenografts, confirming specificity towards AR-positive tumors .

Comparative Efficacy

When compared to other antiandrogens like bicalutamide, this compound showed superior efficacy in reducing AR activity and inhibiting tumor growth. The effective plasma concentrations of this compound were consistently higher than those required for bicalutamide, suggesting an enhanced therapeutic window .

Case Studies and Clinical Implications

A multi-center study highlighted the clinical relevance of this compound, where it was shown to lower prostate-specific antigen (PSA) levels—a key biomarker for tumor growth—in men with advanced prostate cancer. This underscores the potential of this compound as a viable treatment option for patients who have developed resistance to standard therapies .

Q & A

Q. Basic: What methodologies are recommended to confirm RD162's target specificity toward androgen receptor (AR) in prostate cancer models?

Answer:
To confirm this compound's AR specificity, employ fluorescence polarization assays to measure competitive binding affinity against AR ligands . Validate cross-reactivity with related receptors (e.g., progesterone receptor [PR], estrogen receptor [ER]) using radioligand displacement assays. Utilize AR-overexpressing LNCaP cell models (wild-type and mutant variants like W741C) to assess transcriptional activity via PSA/TMPRSS2 gene suppression assays . Include negative controls with non-AR-expressing cell lines to rule off-target effects.

Q. Advanced: How to design experiments evaluating this compound's dual effects on AR antagonism and apoptotic induction in castration-resistant prostate cancer (CRPC) cells?

Answer:
Use CRPC models such as VCaP (endogenous AR amplification) or enzalutamide-resistant cell lines. Combine AR activity assays (e.g., luciferase reporter systems for AR-responsive genes) with apoptosis markers (e.g., Annexin V/PI staining via flow cytometry) . Employ dose-response studies (1–10 µM this compound) to differentiate AR antagonism from cytotoxic effects. Validate findings with siRNA-mediated AR knockdown to confirm mechanism dependency. Include vehicle and bicalutamide controls to benchmark activity .

Q. Basic: What are the standard cellular and in vivo models for assessing this compound's anti-androgenic efficacy?

Answer:
Primary models include:

  • In vitro : AR-overexpressing LNCaP cells (for transcriptional suppression assays), VCaP cells (AR amplification), and W741C mutants (bicalutamide-resistant AR) .
  • In vivo : Xenograft models using LNCaP or patient-derived xenografts (PDXs) treated with this compound (10–30 mg/kg/day) to measure tumor regression and PSA suppression .

Q. Advanced: How to address discrepancies between this compound's in vitro potency and in vivo efficacy reported in independent studies?

Answer:
Conduct pharmacokinetic/pharmacodynamic (PK/PD) profiling to assess bioavailability and tissue penetration. Compare metabolic stability using liver microsome assays. Validate in vivo findings with orthotopic metastasis models to mimic clinical progression . Cross-reference structural data (e.g., this compound's tri-cyclic backbone in ) with analogs to identify stability or binding variations . Use meta-analysis to reconcile conflicting data across studies .

Basic: How to formulate a research question comparing this compound with next-generation AR inhibitors (e.g., enzalutamide)?

Answer:
Structure questions using the PICO framework:

  • Population : CRPC cells with AR mutations.
  • Intervention : this compound vs. enzalutamide (1–10 µM).
  • Comparison : Transcriptional suppression efficacy (PSA levels) and resistance profiles.
  • Outcome : IC50 values, apoptosis rates, and AR nuclear translocation inhibition . Prioritize mechanistic differences (e.g., this compound’s lack of agonist activity in CRPC) .

Q. Advanced: What statistical approaches resolve contradictions in this compound's effects on cell migration vs. apoptosis?

Answer:
Apply multivariate regression to distinguish migration (scratch/wound healing assays) from apoptosis (caspase-3 activation). Use time-lapse microscopy to correlate this compound exposure duration with phenotypic changes. Validate with RNA-seq to identify AR-independent pathways (e.g., TREM-1 signaling in ) . Report effect sizes with 95% confidence intervals to quantify biological significance.

Q. Basic: What controls are essential in this compound treatment experiments?

Answer:

  • Positive controls : Enzalutamide (10 µM) for AR antagonism .
  • Negative controls : Vehicle (DMSO) and AR-null cell lines (e.g., PC-3) .
  • Technical controls : siRNA targeting AR to confirm on-target effects.

Q. Advanced: How to validate this compound's lack of agonist activity in novel AR splice variants (e.g., AR-V7)?

Answer:
Engineer AR-V7-expressing cell lines and assess this compound’s impact on constitutively active AR isoforms via:

  • Transcriptomic profiling : RNA-seq for AR-V7-specific targets (e.g., UBE2C).
  • Structural modeling : Compare this compound’s binding mode with AR-V7’s ligand-binding domain truncations .
  • Functional assays : Measure proliferation in AR-V7-driven CRPC models .

Q. Basic: What techniques quantify this compound's impact on AR-regulated genes (e.g., PSA)?

Answer:

  • qRT-PCR : Quantify PSA/TMPRSS2 mRNA levels post-treatment (24–72 hrs).
  • Chromatin immunoprecipitation (ChIP) : Assess AR recruitment to gene promoters.
  • ELISA : Measure secreted PSA protein in conditioned media .

Q. Advanced: How to ensure reproducibility of this compound's effects across laboratories?

Answer:

  • Standardize protocols : Use identical cell lines (e.g., ATCC-validated LNCaP), this compound batches, and dosing schedules.
  • Data transparency : Share raw datasets (e.g., microscopy, flow cytometry) in FAIR-compliant repositories .
  • Collaborative validation : Replicate key findings in ≥3 independent labs using predefined statistical thresholds (e.g., p<0.01, power >80%) .

Properties

IUPAC Name

4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQFGMYHKSKKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337376
Record name RD-162
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915087-27-3
Record name RD-162
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RD162
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZE6THH5VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 4-isothiocyanato-2-trifluoromethylbenzonitrile (1a) (2.16 g, 9.47 mmol) and N-methyl-4-(1-cyanocyclobutylamino)-2-fluorobenzamide (52c) (1.303 g, 5.27 mmol) in DMF (20 ml) was heated under microwave irradiation at 80° C. for 16 hours. To this mixture was added methanol (50 ml) and aq. 2N HCl (20 ml). The second mixture was refluxed for 3 hours. After being cooled to room temperature, the reaction mixture was poured into cold water (100 ml) and extracted with ethyl acetate (150 ml). The organic layer was dried over MgSO4, concentrated and chromatographed (dichloromethane:acetone, 95:5) to yield N-methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diaza-spiro[3.4]oct-5-yl]-2-fluorobenzamide (52d) [RD162] (1.43 g, 3.0 mmol, 57%), the structure of which is illustrated in Formula 28, as a yellow powder.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.303 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of N-Methyl 2-fluoro-4-(1-cyanocyclopentyl)aminobenzamide (Formula 43) (57 mg, 0.22 mmol) and 4-isothiocyanato-2-trifluoromethyl benzonitrile (0.15 g, 0.65 mmol) in DMF (3 mL) was heated under microwave irradiation (open vessel) at 130° C. for 12 hours. To this mixture was added methanol (20 mL) and aq. 1 N HCl (5 mL). The second mixture was refluxed for 1.5 h. After being cooled to room temperature, the reaction mixture was poured into cold water (50 mL) and extracted with ethyl acetate (50 mL). The organic layer was dried over MgSO4, concentrated and the residue was purified with silica gel column chromatography (dichloromethane:acetone, 95:5) to give 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.4]nonan-1-yl)-2-fluoro-N-methylbenzamide, RD162″ (Formula 44) (8 mg, 7%) as a pale yellowish solid. 1H NMR δ 8.28 (dd, 1H, J=8.4, 8.4 Hz), 7.98 (d, 1H, J=8.3 Hz), 7.96 (d, 1H, J=1.8 Hz), 7.84 (dd, 1H, J=8.3, 1.8 Hz), 7.27 (dd, 1H, J=8.4, 1.8 Hz), 7.17 (dd, 1H, J=11.7, 1.8 Hz), 6.67-6.77 (m, 1H), 3.07 (d, 3H, J=4.3 Hz), 2.32-2.41 (m, 2H), 2.13-2.21 (m, 2H), 1.85-1.96 (m, 2H), 1.49-1.59 (m, 2H).
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.